2-(Tert-butoxy)-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)-6-methylaniline is an organic compound that features a tert-butoxy group and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-6-methylaniline typically involves the introduction of the tert-butoxy group to the aniline derivative. One common method is through the reaction of 2-amino-6-methylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(Tert-butoxy)-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-butoxy)-6-methylaniline involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butoxy)-6-chloropyridine
- 2-(Tert-butoxy)-4-methylaniline
- 2-(Tert-butoxy)-6-methylphenol
Uniqueness
2-(Tert-butoxy)-6-methylaniline is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where selective reactivity is required .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methyl-6-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C11H17NO/c1-8-6-5-7-9(10(8)12)13-11(2,3)4/h5-7H,12H2,1-4H3 |
InChI Key |
CTLISTFLLLPXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.